molecular formula C9H11ClN2O2 B13561589 Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate

Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate

Cat. No.: B13561589
M. Wt: 214.65 g/mol
InChI Key: LIUVYUNJSBVVDK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, an ethylamino group at the 6th position, and a methyl ester group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-pyridinecarboxylic acid and ethylamine.

    Esterification: The carboxylic acid group at the 3rd position of the pyridine ring is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

    Amination: The chloro group at the 5th position is substituted with an ethylamino group through a nucleophilic substitution reaction using ethylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Ethylamine, thiols, and other nucleophiles under reflux conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the ethylamino group.

    Ethyl 5-chloro-6-(methylamino)pyridine-3-carboxylate: Similar structure but has a methylamino group instead of an ethylamino group.

Uniqueness

Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate is unique due to the presence of both the chloro and ethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these functional groups play a crucial role.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-3-11-8-7(10)4-6(5-12-8)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

LIUVYUNJSBVVDK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=N1)C(=O)OC)Cl

Origin of Product

United States

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